molecular formula C10H12O3S B2984766 4-(Phenylsulfonyl)-2-butanone CAS No. 24731-39-3

4-(Phenylsulfonyl)-2-butanone

Cat. No. B2984766
CAS RN: 24731-39-3
M. Wt: 212.26
InChI Key: XBBVTJOAYYZFPW-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-2-butanone is a chemical compound with the molecular formula C10H12O3S . It is a type of sulfone, a group of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfones are known for their stability and resistance to oxidation and reduction, making them useful in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 4-(Phenylsulfonyl)-2-butanone consists of a butanone backbone with a phenylsulfonyl group attached. The phenylsulfonyl group consists of a phenyl ring (a six-carbon aromatic ring) attached to a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to the butanone backbone) .

Scientific Research Applications

Synthesis of Aromatic Polyesters

4-(Phenylsulfonyl)-2-butanone: is utilized in the synthesis of aromatic polyesters with pendent phenylsulfonylphenyl groups. These polyesters exhibit excellent solubility in common organic solvents and can form tough, transparent, and flexible films. They are characterized by high thermal stability, with glass transition temperatures (Tg) ranging from 223–257°C and decomposition temperatures (T10) above 469°C .

Polymer Research

In polymer research, 4-(Phenylsulfonyl)-2-butanone is used to create new bisphenols, which are then polycondensed with various acid chlorides to produce copolyesters. These materials have inherent viscosities ranging from 0.56–1.57 dLg−1 and molecular weights between 28,650–80,230 g/mol . Their amorphous nature and improved processability make them suitable for industrial applications .

High-Performance Material Development

The compound serves as a building block for high-performance materials used in the aerospace, automotive, and electrical industries. The introduction of bulky or flexible side groups, such as those derived from 4-(Phenylsulfonyl)-2-butanone , helps to reduce the rigidity of polyester chains, enhancing their processability .

Organic Synthesis

4-(Phenylsulfonyl)-2-butanone: is a key intermediate in organic synthesis, particularly in the construction of complex molecules. It’s used in reactions such as Michael and Knoevenagel condensations, synthesis of acetylenes, allenes, and chalcones, and as a precursor for various heterocyclic compounds .

Heterocyclic Chemistry

This compound is instrumental in heterocyclic synthesis, where it’s used to create five- and six-membered ring systems containing one or two heteroatoms. It also serves as a starting material for the synthesis of fused heterocycles and various cycloalkane derivatives .

Advanced Catalysis

In catalysis, 4-(Phenylsulfonyl)-2-butanone is used for allylation reactions of carbon nucleophiles with simple alkynes, employing palladium/acetic acid combined catalytic systems. This leads to high-yield production of monoallylated products, which are valuable in further chemical transformations .

properties

IUPAC Name

4-(benzenesulfonyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBVTJOAYYZFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfonyl)-2-butanone

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